Product packaging for Boc-achpa(Cat. No.:CAS No. 98105-45-4)

Boc-achpa

Cat. No.: B558599
CAS No.: 98105-45-4
M. Wt: 315.4 g/mol
InChI Key: IJMMECIIPUTJIH-STQMWFEESA-N
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Description

Contextualization within the Field of Non-Standard Amino Acids and Peptide Chemistry

Non-standard amino acids, also known as unnatural or non-proteinogenic amino acids, are amino acid derivatives or analogs that are not naturally incorporated into proteins during ribosomal protein synthesis. These compounds are crucial in academic research for expanding the chemical diversity of peptides and proteins, enabling the exploration of novel structures and functions. ACHPA, or (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid, is a specific example of a non-standard amino acid. It is a cyclohexyl analog of statine (B554654) (Sta), another non-standard amino acid known for its inhibitory properties against aspartic proteases like renin. nih.gov The incorporation of non-standard amino acids like ACHPA into peptide sequences can significantly influence their conformational stability, metabolic half-life, and interactions with biological targets, thereby offering avenues for developing peptidomimetics and peptide-based therapeutics.

Peptide chemistry, encompassing the synthesis, analysis, and study of peptides, heavily relies on the availability and strategic use of various amino acid building blocks, including both standard and non-standard ones. The ability to synthesize peptides with tailored sequences and modified backbones is fundamental to understanding protein structure-function relationships and developing peptide-based drugs.

Significance of Boc-Protection in Chemical Synthesis Strategies for ACHPA-based Molecules

The synthesis of peptides and other molecules containing amino groups often requires the temporary masking or protection of these functional groups to prevent unwanted side reactions during coupling or modification steps. The tert-butyloxycarbonyl (Boc) group is a widely utilized amino protecting group in organic synthesis and peptide chemistry. wikipedia.org Boc-protected amines are generally stable under basic and nucleophilic conditions, allowing for selective chemical transformations to be performed on other parts of the molecule. wikipedia.orgresearchgate.netorganic-chemistry.orgtotal-synthesis.com

For ACHPA, the amino group requires protection during its incorporation into larger molecules, such as peptides or peptidomimetics. The Boc group serves this purpose effectively. Boc-ACHPA is formed by reacting ACHPA with a Boc-introducing reagent, commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. wikipedia.orgorganic-chemistry.orgtotal-synthesis.com This protection strategy is particularly significant in solid-phase peptide synthesis (SPPS) using the Boc strategy, where the Boc group is used for the temporary Nα-amino protection of incoming amino acids. nih.govchempep.com The Boc group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to deprotect the amino group for subsequent coupling reactions. wikipedia.orgtotal-synthesis.comnih.govchempep.com This orthogonality to other protecting groups, such as the base-labile Fmoc group, provides flexibility in complex synthetic routes. wikipedia.orgorganic-chemistry.orgtotal-synthesis.com

The use of Boc protection in the synthesis of ACHPA-based molecules allows for controlled stepwise elongation of peptide chains or the construction of more intricate molecular architectures, ensuring the integrity of the amino function until its deprotection is required for the next synthetic step.

Overview of Key Research Areas and Academic Contributions Involving this compound

This compound and molecules incorporating the ACHPA moiety have been explored in various academic research areas, primarily driven by the interest in developing inhibitors for enzymes, particularly aspartic proteases like renin. Renin inhibitors are of interest for their potential in managing hypertension.

Research has demonstrated that incorporating ACHPA into peptide sequences can lead to potent inhibitors of renin. For instance, studies have shown that peptides containing ACHPA exhibit significant inhibitory activity against human kidney renin and human plasma renin, often demonstrating higher potency compared to their statine-containing counterparts. nih.gov These studies involve the synthesis of various peptide analogs incorporating ACHPA at specific positions and evaluating their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC₅₀) against the target enzyme.

Academic contributions involving this compound thus include:

Synthesis of Renin Inhibitors: Design and synthesis of novel peptide and peptidomimetic structures incorporating the ACHPA residue to develop potent and selective renin inhibitors. Detailed research findings in this area often involve structure-activity relationship (SAR) studies to understand how the presence and stereochemistry of ACHPA influence inhibitory potency. nih.gov An example includes the synthesis of peptides like N-isovaleryl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-ACHPA-L-leucyl-L-phenylalanyl amide, which showed subnanomolar inhibitory potency against human renin. nih.gov

Methodology Development in Peptide Synthesis: Research contributing to optimized synthetic routes for incorporating non-standard amino acids like ACHPA into peptides, including the application and refinement of Boc-based solid-phase and solution-phase synthesis techniques. tandfonline.com

Conformational Studies: Investigations into how the rigid cyclohexyl group and the hydroxyl group in the ACHPA residue influence the conformation of peptides, which is critical for their binding to target enzymes. Molecular modeling studies have been employed to aid in the design of ACHPA-containing inhibitors. nih.gov

While information directly detailing "data tables" or extensive "detailed research findings" specifically of this compound itself (as opposed to molecules synthesized using this compound) within the provided search results is limited in scope and primarily focuses on the resulting peptides, the significance of this compound lies in its role as a key intermediate and building block in these research endeavors. The academic contributions are centered on leveraging the unique structural features of ACHPA, protected by the Boc group, to create molecules with desired biological activities, particularly in the context of enzyme inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29NO5 B558599 Boc-achpa CAS No. 98105-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h11-13,18H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMMECIIPUTJIH-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913445
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98105-45-4
Record name tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Boc Achpa and Its Derivatives

Stereoselective Synthesis of Boc-ACHPA Precursors

The stereoselective synthesis of the ACHPA core, (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid, is crucial due to the presence of two chiral centers. While specific details on the stereoselective synthesis of ACHPA precursors were not extensively detailed in the search results, the general concept of stereoselective synthesis in generating complex molecules, including modified amino acids, is well-established in organic chemistry rsc.orggoogle.tgnih.gov. Stereoselective approaches aim to control the absolute and relative configuration of the chiral centers during the synthesis, ensuring the desired (3S,4S) diastereomer of ACHPA is obtained. ACHPA itself is also known as cyclohexylstatine chem960.comchemspider.com.

Boc-Protection of ACHPA and Related Amino Acid Derivatives

The Boc group is a widely used protecting group for the α-amino function in peptide synthesis, offering advantages such as ease of removal under mild acidic conditions and stability under basic conditions peptide.com. Boc-protection of amino acids, including ACHPA, typically involves reacting the amino acid with a Boc-introducing reagent in the presence of a base. Common Boc-introducing reagents include Boc anhydride (B1165640) ((Boc)₂O) and tert-butoxycarbonyl azide (B81097) (Boc-N₃) . The reaction is often carried out in suitable solvents, and the presence of a base, such as triethylamine (B128534) or inorganic bases like sodium hydroxide (B78521) or sodium bicarbonate, is necessary to neutralize the acid produced during the reaction . This compound-OH, with CAS number 98105-45-4, is a commercially available form of Boc-protected ACHPA americanchemicalsuppliers.comchemimpex.comambeed.comguidechem.comalfa-chemistry.com.

Incorporation of this compound in Peptide and Peptidomimetic Synthesis

This compound is a valuable building block for introducing a modified residue into peptides and peptidomimetics, which can influence their conformation, stability, and biological activity. Its incorporation can be achieved through both solid-phase and solution-phase synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc Chemistry

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely adopted technique for peptide assembly where the peptide chain is built upon an insoluble solid support or resin peptide.combachem.com. Boc chemistry is one of the two primary strategies used in SPPS, employing the Boc group for temporary Nα-amino protection peptide.compeptide.comnih.govgoogle.com. In Boc SPPS, the peptide chain is typically assembled from the C-terminus to the N-terminus. Each cycle involves deprotection of the Nα-Boc group, followed by coupling of the next Boc-protected amino acid.

Optimization of Coupling Reagents and Reaction Conditions for this compound

Efficient coupling of this compound to the growing peptide chain on the solid support is essential for successful synthesis. The coupling reaction involves activating the carboxyl group of the incoming Boc-amino acid to facilitate amide bond formation with the free amino group of the resin-bound peptide. Various coupling reagents are employed in Boc SPPS, including carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or HOAt, and aminium or phosphonium (B103445) salts (e.g., HATU, HBTU, BOP, TBTU) peptide.comchempep.compeptide.com. The choice of coupling reagent and optimization of reaction conditions, such as solvent, reaction time, and temperature, are crucial for maximizing coupling efficiency and minimizing side reactions, especially when incorporating challenging or unusual amino acids like this compound. In situ neutralization protocols with reagents like HATU or HBTU in the presence of a base like DIEA have been developed to enhance coupling efficiency in Boc SPPS, particularly for difficult sequences peptide.compeptide.compeptide.comnih.gov.

Selection and Functionalization of Resins for this compound SPPS

The solid support or resin plays a critical role in SPPS, providing an insoluble matrix for the growing peptide chain. Various types of resins are compatible with Boc chemistry, including Merrifield resin (chloromethylated polystyrene), PAM resin, BHA resin, and MBHA resin chempep.comiris-biotech.demerckmillipore.com. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., peptide acid or amide) and the cleavage conditions. Merrifield resin and PAM resin are commonly used for synthesizing peptide acids, requiring strong acidic conditions (e.g., HF, TFMSA) for cleavage chempep.comiris-biotech.de. BHA and MBHA resins are typically used for the synthesis of peptide amides chempep.comiris-biotech.de. Functionalization of the resin involves attaching the first amino acid, usually the C-terminal residue, to the support. For Boc SPPS, this is often achieved by esterification of the Boc-protected C-terminal amino acid to a functionalized resin chempep.com.

Solution-Phase Synthetic Approaches to ACHPA-Containing Oligomers and Peptides

While SPPS is widely used, solution-phase synthesis also offers a viable route for preparing ACHPA-containing oligomers and peptides, particularly for shorter sequences or when specific modifications or purifications are required at intermediate steps googleapis.com. Solution-phase synthesis involves coupling protected amino acid fragments in a homogeneous solution using similar coupling reagents as in SPPS. The key difference lies in the purification of intermediates after each coupling step, which can be advantageous for ensuring high purity but can also be more labor-intensive for longer peptides d-nb.info. Classical solution coupling techniques can be applied to incorporate this compound into peptide chains googleapis.com. Research into the systems chemistry of aminoacyl phosphates has also explored spontaneous peptide oligomerization in water, suggesting alternative approaches to peptide bond formation in solution researchgate.net.

Synthesis of Functionalized ACHPA Analogs and Derivatives

The synthesis of functionalized analogs and derivatives of ACHPA, including its Boc-protected form, involves various chemical strategies. While specific detailed synthetic routes for the functionalization and homologation of ACHPA itself were not extensively detailed in the consulted literature, general approaches applicable to amino acids and their derivatives provide a framework for understanding potential methodologies. The utility of ACHPA, particularly in its protected form like this compound, as a building block in the synthesis of more complex molecules, such as amides, has been noted. fishersci.pt

Homologation and Chemical Modification Strategies

General chemical modification strategies for organic molecules, including those containing amino acid moieties, often involve reactions targeting specific functional groups such as hydroxyl, carboxyl, and amino groups. scispace.comciteab.com Techniques like amidation and esterification are common methods for introducing new functionalities or modifying existing ones. scispace.comfishersci.com Homologation, which involves increasing the length of a carbon chain, typically requires specific reaction sequences tailored to the molecular structure. While the literature reviewed did not provide explicit examples of homologation or detailed chemical modification strategies applied directly to the ACHPA scaffold, the principles of organic synthesis, including reactions on amino, hydroxyl, and carboxyl groups, would be applicable to the design of synthetic routes for functionalized ACHPA analogs. The use of protected forms, such as this compound, is fundamental in directing these modifications chemoselectively.

Synthesis of Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs) Containing ACHPA Moieties

Boc-protected amino acid ionic liquids (Boc-AAILs) represent a class of compounds where a Boc-protected amino acid is incorporated into an ionic liquid structure. These compounds have been explored for their potential applications as reactants, solvents, or additives in organic synthesis, including peptide synthesis. epa.govexplorationpub.comwikipedia.org The synthesis of Boc-AAILs typically involves the neutralization of an imidazolium (B1220033) hydroxide with a commercially available Boc-protected amino acid. explorationpub.com This approach allows for the creation of room-temperature ionic liquids containing the protected amino acid functionality. explorationpub.com The concept extends to various Boc-protected amino acids, implying that this compound could potentially be used to synthesize ACHPA-containing Boc-AAILs, although specific examples with ACHPA were not prominently featured in the search results focusing on Boc-AAIL synthesis. epa.govexplorationpub.comwikipedia.org These Boc-AAILs have demonstrated utility in facilitating reactions such as dipeptide synthesis. epa.govexplorationpub.comwikipedia.org

Deprotection Strategies for the Boc Group in ACHPA Conjugates

The removal of the Boc protecting group is a critical step to regenerate the free amine in this compound and its conjugates, enabling further chemical transformations, particularly the formation of peptide bonds. The Boc group is widely used in organic synthesis and peptide synthesis due to its relative stability under various conditions and its lability under acidic treatment.

The most common strategy for Boc deprotection relies on acid hydrolysis. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. TFA is often used in solvents like dichloromethane (B109758) (DCM), while HCl can be used in methanol (B129727) or dioxane. The mechanism typically involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of a tert-butyl cation and the release of carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide.

While acid hydrolysis is prevalent, the tert-butyl cation generated can potentially alkylate other nucleophilic sites present in the molecule or reaction mixture, leading to unwanted side products. To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture.

Conformational Analysis and Structural Characterization of Boc Achpa Containing Architectures

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods provide experimental data on the structure and dynamics of Boc-ACHPA-containing molecules in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Studies

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution auremn.org.brnih.govnih.govlancaster.ac.uk. For this compound derivatives and peptides incorporating this residue, solution-state NMR provides insights into their preferred conformations and dynamic behavior rsc.orgrsc.org. Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations can help define dihedral angles and spatial proximity of atoms, which are key to understanding the molecule's three-dimensional structure in a solvated environment auremn.org.brnih.gov.

Application of Advanced NMR Techniques (e.g., 2D NMR, VT NMR, Cryo-NMR)

Advanced NMR techniques offer more detailed information about conformational landscapes and dynamics. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY or ROESY, are essential for assigning resonances and identifying through-space correlations that indicate proximity between protons, aiding in conformational analysis rsc.orgchemrxiv.org. For example, NOESY/ROESY can provide distance constraints used in structural calculations chemrxiv.org.

Variable-temperature (VT) NMR studies can reveal dynamic processes, such as conformational interconversions, by observing changes in peak shapes and positions as a function of temperature researchgate.net. This is particularly useful for characterizing flexible molecules or those exhibiting dynamic conformational equilibria researchgate.net. Cryo-NMR, performed at very low temperatures, can slow down conformational exchange processes, allowing for the characterization of individual conformers that are rapidly interconverting at higher temperatures. Studies on related systems, such as N-Boc protected caprolactams, have utilized VT NMR to investigate dynamic conformational changes, including ring inversion researchgate.net.

X-ray Crystallography for Solid-State Structural Determination of ACHPA-based Molecules

X-ray crystallography is the definitive technique for determining the precise atomic arrangement of molecules in the crystalline solid state libretexts.organton-paar.comnih.gov. For ACHPA-based molecules, obtaining high-quality single crystals allows for the determination of their solid-state conformation, including bond lengths, bond angles, and dihedral angles nih.govchemrxiv.orgwisc.edu. This provides a static snapshot of the molecule's preferred conformation in a constrained environment influenced by crystal packing forces anton-paar.comchemrxiv.org.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in ACHPA-containing Foldamers

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of chiral molecules, particularly peptides and foldamers, in solution wisc.edulibretexts.orgnih.govjascoinc.comcreative-proteomics.com. CD measures the differential absorption of left and right circularly polarized light by optically active substances libretexts.orgjascoinc.com. The shape and intensity of a CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures, such as helices and sheets wisc.edulibretexts.org.

For ACHPA-containing foldamers, CD spectroscopy can provide insights into the adoption of specific folded conformations, such as helical structures wisc.eduiiitd.edu.in. Changes in CD spectra with varying conditions (e.g., solvent, temperature, concentration) can indicate conformational transitions or stability libretexts.org. Studies on beta-peptides, a class of foldamers, have utilized CD data to suggest conformational preferences in solution and cooperative helix formation wisc.edu.

Computational Modeling of Conformational Landscapes

Computational methods complement experimental techniques by providing theoretical insights into the potential conformations and energy landscapes of this compound-containing molecules.

Molecular Mechanics and Dynamics Simulations for ACHPA-based Systems

Molecular mechanics (MM) and molecular dynamics (MD) simulations are widely used computational techniques to explore the conformational space and dynamic behavior of molecules rwth-aachen.derwth-aachen.dewikipedia.orgug.edu.pl. MM uses empirical force fields to calculate the potential energy of a molecular system as a function of its atomic coordinates, allowing for energy minimization and conformational searching ug.edu.pl. MD simulations extend this by simulating the movement of atoms over time based on the forces calculated from the force field, providing information about conformational flexibility and transitions rwth-aachen.derwth-aachen.deug.edu.pl.

Quantum Chemical Calculations (e.g., Density Functional Theory) on ACHPA Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules, including amino acid derivatives and peptides. These computational methods allow for the prediction of stable conformers, their relative energies, and the analysis of the subtle electronic interactions that govern molecular shape. Studies employing DFT have been utilized to explore the conformational preferences of cyclic amino acids and their impact on peptide structures.

For instance, DFT calculations have been applied to study the conformational analysis of various organic molecules, including amino acid derivatives and cyclic systems, to determine their lowest-energy conformers and understand the factors influencing their stability. These calculations can provide detailed insights into bond lengths, bond angles, and torsion angles, which define the three-dimensional structure of a molecule. Furthermore, DFT can be used to analyze intramolecular interactions, such as hydrogen bonds and steric effects, that stabilize particular conformations.

In the context of ACHPA-containing structures, computational studies, including those using DFT, have been instrumental in predicting and understanding the favored conformations that lead to the formation of specific secondary structures like helices. These calculations can assess the relative stability of different helical forms and the energetic contributions of various intramolecular interactions. For example, minimization studies have suggested that cyclic δ-residues like (R,S,R)-AChPA are capable of adopting conformations required for predicted helical structures, such as the 13/11-helix. DFT calculations at levels such as B3LYP/6-31G* have been used to compare the stability of different theoretical helical models induced by these residues.

Influence of ACHPA on Peptidic and Foldamer Secondary Structures

The incorporation of conformationally constrained amino acids like ACHPA into peptide and oligomer sequences has a significant influence on the resulting secondary structures. Unlike the relatively flexible backbone of linear peptides composed solely of α-amino acids, the rigid ring system of ACHPA restricts torsional angles, thereby reducing the number of accessible conformations and promoting the formation of well-defined folded structures, known as foldamers.

Foldamers are synthetic oligomers with a propensity to adopt specific, stable secondary structures in solution, mimicking the folding behavior of biological macromolecules like proteins. The inclusion of residues like ACHPA serves as a structural constraint that directs the folding pathway towards desired geometries. This influence is particularly evident in the induction and stabilization of helical structures.

Induction and Stabilization of Helical Geometries (e.g., 13/11-Helix)

ACHPA residues have been shown to be effective in inducing and stabilizing specific helical geometries in hybrid peptides and foldamers, particularly in sequences alternating with α-amino acids. A notable example is the formation of the unusual 13/11-helix. This type of helix is characterized by a specific pattern of intramolecular hydrogen bonds, alternating between i, i+1 (NH--O=C) and i, i+3 (C=O--H—N) hydrogen bonds.

Studies using techniques like X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods, have confirmed the formation of the 13/11-helix in oligomers containing ACHPA. The stereochemistry of the α-amino acid co-monomer is crucial for the formation of this helix, as it influences the proper alignment for hydrogen bonding. The cyclic constraint of the ACHPA residue plays a key role in preorganizing the peptide backbone to favor the dihedral angles required for the 13/11-helical turn.

Furthermore, the stability of these induced helical structures can be significant. Research has demonstrated that ACHPA-containing helices can be very stable in solution. The preference for a particular helical sense (left-handed or right-handed) can also be influenced by the chirality of the constituent amino acids, including the stereocenters within the cyclic ACHPA residue.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Apolar Interactions) Governing Conformation

Computational analyses, including those based on DFT, along with experimental techniques like NMR and XRD, are used to identify and characterize these intramolecular interactions and understand their collective influence on the adopted conformations. These studies highlight how the interplay between backbone constraints imposed by residues like ACHPA and the specific pattern of intramolecular hydrogen bonds and apolar interactions dictates the final folded architecture.

Applications of Achpa Based Compounds in Chemical Biology and Medicinal Chemistry Research

ACHPA as a Non-Hydrolyzable Transition State Mimic in Enzyme Inhibition Studies

A key application of ACHPA, particularly the (3S,4S) stereoisomer, is its function as a non-hydrolyzable mimic of the transition state in enzymatic reactions. nih.govahajournals.org This mimicry is especially relevant for enzymes that catalyze the hydrolysis of peptide bonds, such as proteases. By structurally resembling the unstable transition state that the substrate passes through during catalysis, ACHPA-containing molecules can bind with high affinity to the enzyme's active site, effectively blocking substrate processing. nih.govscience.gov

Aspartyl Protease Inhibition (e.g., Renin)

Aspartyl proteases, including renin, play vital roles in physiological systems, notably in the regulation of blood pressure through the renin-angiotensin system. faimallusr.com ACHPA has been successfully incorporated into peptide sequences to yield potent inhibitors of these enzymes. nih.govahajournals.orgnasa.gov The inclusion of the (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) moiety in molecules designed based on renin substrates has led to the discovery of highly effective competitive inhibitors. nih.govfaimallusr.com

Studies have demonstrated that peptides incorporating ACHPA exhibit substantial inhibitory potency against renin from various species. For example, a specific ACHPA-containing peptide inhibitor showed a Ki of 1.6 x 10⁻¹⁰ M against human kidney renin and an IC₅₀ of 1.7 x 10⁻¹⁰ M against human plasma renin. nih.gov This compound proved considerably more potent against human and dog renin when compared to analogous inhibitors featuring statine (B554654), another known transition state mimic. nih.gov

The following table summarizes the in vitro inhibitory potency of an ACHPA-containing renin inhibitory peptide against renin from different sources:

Enzyme SourceIC₅₀ (nM)Ki (M)Reference
Human Plasma Renin0.17- ahajournals.org
Human Kidney Renin-1.6 x 10⁻¹⁰ nih.gov
Dog Plasma Renin1.9- nih.govahajournals.org
Rabbit Plasma Renin0.54- ahajournals.org
Rat Plasma Renin21- nih.govahajournals.org

Comparative studies in conscious one-kidney dogs with renovascular hypertension have evaluated the blood pressure lowering effects of an ACHPA-containing renin inhibitory peptide alongside enalaprilat, an angiotensin-converting enzyme inhibitor. Both agents were found to be effective in reducing blood pressure, particularly in conditions characterized by elevated renin levels. ahajournals.orgahajournals.org

Design and Evaluation of Peptidomimetic Enzyme Inhibitors

The capacity of ACHPA to mimic the transition state has made it an invaluable component in the rational design of peptidomimetic enzyme inhibitors. nasa.govfishersci.pt Peptidomimetics are designed to replicate the key structural and functional aspects of peptides while often possessing enhanced pharmacological properties, such as improved metabolic stability and oral bioavailability. By incorporating ACHPA into their structures, researchers can create molecules that bind effectively to enzyme active sites, thereby mimicking the transition state of the natural substrate. nih.govscience.gov

A common strategy in this area involves synthesizing molecules that are structural mimetics of enzyme substrates, where the cleavable peptide bond is replaced by a stable isostere like ACHPA. nih.govscience.gov Subsequent structure-activity relationship studies are then performed to refine the inhibitory potency and selectivity of these peptidomimetic compounds. nasa.gov The incorporation of ACHPA into renin substrate analogues, for instance, has yielded highly potent inhibitors, with significant activity maintained even in shorter peptide constructs such as pentapeptides. nih.govfaimallusr.com

Inhibition of Kinases and Deubiquitinating Enzymes (DUBs) by ACHPA Analogs

In addition to its role as a transition state mimic for proteases, analogs and derivatives of ACHPA have demonstrated inhibitory activities against other enzyme classes, including kinases and deubiquitinating enzymes.

IKK-β Inhibition and Modulation of NF-κB Signaling Pathway

ACHP, a derivative characterized as a piperidinyl nicotinonitrile, has been identified as a potent and selective inhibitor of IκB kinase (IKK), with a particular focus on the IKK-β subunit. medchemexpress.comtargetmol.comaacrjournals.org The IKK complex is a pivotal component in the activation of the NF-κB signaling pathway, a pathway central to inflammatory and immune responses, as well as cell survival. aacrjournals.orgnih.govoup.com

ACHP exhibits high potency against IKK-β, with reported IC₅₀ values as low as 8.5 nM. medchemexpress.comtargetmol.com It also inhibits IKK-α, though with a lower potency (IC₅₀ of 250 nM). medchemexpress.comtargetmol.com Importantly, ACHP shows good selectivity for IKK-α and IKK-β over other kinases such as IKK3, Syk, and MKK4. medchemexpress.com

The inhibition of IKK by ACHP effectively blocks the downstream NF-κB signaling cascade. targetmol.comcaymanchem.com This occurs because IKK is responsible for phosphorylating IκBα, an inhibitory protein that keeps NF-κB sequestered in the cytoplasm. aacrjournals.orgnih.gov By inhibiting IKK, ACHP prevents IκBα phosphorylation and degradation, thereby inhibiting the translocation of NF-κB to the nucleus and its subsequent activation. nih.govoup.com

Studies have illustrated the impact of ACHP on NF-κB signaling in various cellular contexts. In multiple myeloma cells, characterized by constitutive NF-κB activation, ACHP treatment resulted in inhibited cell proliferation and induced apoptosis. These effects correlated with the inhibition of IκBα and p65 phosphorylation and a decrease in the expression of NF-κB-regulated survival genes. aacrjournals.orgapexbt.com ACHP has also been shown to suppress NF-κB-dependent reporter gene activity in stimulated HEK293 and Jurkat cells. targetmol.com

The ability of ACHP to modulate the NF-κB pathway highlights its potential relevance in the study and treatment of diseases where this pathway is implicated, including inflammatory disorders and certain cancers. aacrjournals.orgnih.govoup.combiovaria.org

The inhibitory potency of ACHP against different IKK isoforms and other kinases is detailed below:

Enzyme TargetIC₅₀ (nM)SelectivityReference
IKK-β8.5Selective medchemexpress.comtargetmol.com
IKK-α250Moderate medchemexpress.comtargetmol.com
IKK3>20,000Selective medchemexpress.com
Syk>20,000Selective medchemexpress.com
MKK4>20,000Selective medchemexpress.com

USP14 Inhibition and its Biological Implications

Ubiquitin-specific protease 14 (USP14) is a deubiquitinating enzyme that is associated with the proteasome and plays a role in regulating protein stability and various signaling pathways. preprints.orgresearchgate.net Research has revealed a connection between USP14 and the NF-κB pathway, particularly in the context of inflammatory processes. preprints.orgresearchgate.netnih.gov

Studies have indicated that USP14 expression is elevated in conditions such as osteoarthritis, and this upregulation can be influenced by the activation of the NF-κB pathway. preprints.orgnih.gov Notably, ACHP, by inhibiting IKK-β and consequently the NF-κB pathway, has been shown to prevent the increase in USP14 expression induced by inflammatory stimuli like IL-1β in chondrocytes. preprints.orgnih.gov This observation suggests a potential positive feedback loop where NF-κB activation leads to increased USP14 levels, and USP14, in turn, can amplify NF-κB activity by promoting the deubiquitination and degradation of IκBα. preprints.orgnih.gov

Disrupting this intricate relationship between USP14 and NF-κB through inhibitors like ACHP could have significant biological consequences in diseases driven by the dysregulation of this pathway. preprints.orgnih.gov

Exploration of Other Kinase and Enzyme Targets

While the primary focus for ACHPA and its well-characterized analog ACHP has been on aspartyl proteases and IKK, ongoing research continues to investigate their potential inhibitory effects on other kinases and enzyme targets. chemsrc.comchemsrc.com

ACHP has been reported to inhibit the STAT3 signaling pathway in non-small cell lung carcinoma cells. mdpi.comnih.gov This inhibition involves a reduction in STAT3 phosphorylation and the downregulation of upstream tyrosine kinases, including JAK1, JAK2, and Src. mdpi.comnih.gov These findings suggest that the inhibitory spectrum of ACHP extends beyond serine/threonine kinases like IKK to encompass certain tyrosine kinases. mdpi.comnih.gov

The continued exploration of additional enzyme targets for ACHPA-based compounds is an active area of research, driven by the diverse biological effects observed for these molecules in various experimental settings. chemsrc.comchemsrc.com

ACHPA-Containing Foldamers in Catalysis and Molecular Mimicry

Foldamers, synthetic oligomers with well-defined secondary and tertiary structures, have garnered significant interest for their ability to mimic the structural and functional aspects of biopolymers like proteins and peptides. nih.govrutgers.edu The incorporation of unconventional amino acids, such as ACHPA, into oligomer sequences allows for the creation of novel folded structures with tailored properties. scispace.comnih.gov ACHPA, specifically the (R,S,R) stereoisomer, has been employed in the construction of α,δ-peptidic foldamers that adopt an unusual 13/11 helix conformation. scispace.comnih.govdtic.mil This specific helical arrangement is characterized by a distinct pattern of intramolecular hydrogen bonds. scispace.comnih.gov

Design and Evaluation of Artificial Enzyme Mimics (e.g., Aldolase (B8822740) Mimics)

A key application of ACHPA-containing foldamers lies in the design of artificial enzyme mimics. By strategically incorporating functional groups within the defined helical scaffold, researchers can create catalytic sites that emulate the activity of natural enzymes. For instance, α,δ-foldamers incorporating (R,S,R)-AChPA have been developed as minimalistic mimics of aldolase enzymes. scispace.comnih.gov

The design involves inserting catalytically active residues, such as ornithine, into specific positions within the foldamer sequence. scispace.comnih.gov These residues present primary amine functionalities on one face of the foldamer helix, creating a bifunctional system capable of catalyzing reactions through mechanisms analogous to those employed by natural aldolases, such as a nucleophilic imine/enamine mechanism for retro-aldol reactions. scispace.comnih.gov Studies have demonstrated that these foldamers can accelerate reactions, such as the retro-aldol cleavage of methodol, showcasing their potential as organocatalysts. scispace.comnih.gov The catalytic efficiency can be influenced by the specific design of the foldamer and the placement of the catalytic residues. scispace.comnih.gov

Investigation of Enantioselectivity in Foldamer-Catalyzed Reactions

Beyond simple catalysis, the well-defined chiral environment within foldamer structures allows for the investigation and induction of enantioselectivity in chemical transformations. Research on ACHPA-containing foldamers has explored their ability to control the stereochemical outcome of catalyzed reactions. It has been shown that reversible enantioselectivity can be achieved in foldamer-catalyzed retro-aldol reactions by modifying the position of the amine side chain within the foldamer sequence. dtic.mil This highlights the ability to tune the chiral environment of the catalytic site through structural modifications of the foldamer scaffold. The inherent helicity of these systems can lead to discrimination between enantiomers of a racemic substrate, influencing the reaction rate and product distribution. dtic.mil The precise arrangement of residues within the helix, influenced by the incorporated ACHPA units, plays a crucial role in mediating this enantiocontrol.

Utilization of ACHPA as a Building Block for Complex Chemical Architectures and Organic Frameworks

Chemical building blocks are fundamental molecular units possessing reactive functional groups that are used for the modular assembly of larger, more complex molecular architectures and materials. The design and synthesis of intricate structures, including organic frameworks, often rely on the strategic selection and assembly of these building blocks.

ACHPA, with its distinct structure and functional groups (amine, hydroxyl, carboxylic acid, and a cyclohexyl ring), can serve as a versatile building block in the construction of complex chemical systems. While traditional Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) utilize specific types of organic linkers and metal ions or covalent bonds, respectively, the concept of using ACHPA as a building block extends to other material science applications.

One example demonstrating the utilization of an ACHPA-like structure as a building block is the incorporation of Amino Cyclohexyl Phosphonic Acid (ACHPA, likely a related phosphonic acid analog) into layered double hydroxides (LDHs). This process, achieved through methods like coprecipitation or anion exchange, leads to the formation of a new hybrid material where the ACHPA molecules are intercalated within the layers of the LDH. These hybrid materials have been investigated for applications such as the removal of metal ions from aqueous solutions. The successful intercalation and the resulting material properties highlight the potential of ACHPA-based structures as components in the design of functional solid-state materials, showcasing their utility beyond molecular foldamers in creating complex architectures with specific applications.

Mechanistic Investigations of Achpa Mediated Biological Processes

Elucidation of Enzyme Inhibition Mechanisms by ACHPA Derivatives

ACHPA derivatives have been investigated for their potential to inhibit enzymatic activity through various mechanisms. Understanding these interactions at a molecular level is crucial for the rational design of therapeutic agents or biological probes.

Kinetic Studies of Inhibition

Kinetic studies are fundamental to characterizing the interaction between an enzyme and an inhibitor, providing insights into the affinity and the mode of inhibition. Common models include competitive, non-competitive, uncompetitive, and mixed-type inhibition, which can be distinguished using methods such as Lineweaver-Burk plots. sci-hub.seslideshare.netnih.gov

While comprehensive kinetic data specifically for 4-aminocyclohexanecarboxylic acid (ACHPA) inhibiting a wide range of enzymes is not extensively detailed in the provided sources, related cyclic amino acid derivatives have shown inhibitory activity. For instance, cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride has been identified as a competitive inhibitor of trypsin. nih.gov In another context, a compound referred to as ACHP (CID 22258733), structurally distinct from simple 4-aminocyclohexanecarboxylic acid but discussed in the search results alongside "ACHP," exhibited mixed-type inhibition against acetylcholinesterase (AChE) in kinetic analyses, although the primary focus of that study was phenserine. nih.gov These studies typically involve measuring enzyme reaction rates at varying substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki). nih.govplos.org The alteration of Km and Vmax in the presence of the inhibitor, as visualized through Lineweaver-Burk plots, helps to define the mode of inhibition. sci-hub.seslideshare.net

Molecular Docking and Computational Analysis of Binding Modes

Molecular docking and computational analyses are powerful tools used to predict and understand how small molecules, including enzyme inhibitors, bind to target proteins at an atomic level. nih.govmdpi.comdntb.gov.uarsc.org These methods can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the inhibitor and the enzyme's active site or allosteric sites. mdpi.comdntb.gov.uarsc.org

For ACHPA derivatives acting as enzyme inhibitors, molecular docking studies can help to elucidate the preferred binding poses and the key amino acid residues involved in the interaction. While detailed molecular docking analyses specifically for 4-aminocyclohexanecarboxylic acid inhibiting enzymes are not prominently featured in the search results, the technique has been applied to study the binding of other inhibitors to enzymes like acetylcholinesterase and thymidine (B127349) phosphorylase, illustrating its relevance in this field. mdpi.comrsc.org For the compound ACHP (CID 22258733), molecular docking studies have been performed, although detailed analysis of its binding to specific enzymes beyond its impact on signaling pathways is not extensively provided in the immediate context of the search results. acs.org Computational approaches can complement kinetic data by providing a structural basis for the observed inhibition patterns.

Impact on Protein Phosphorylation and Intracellular Signaling Cascades

Certain ACHPA-related compounds have demonstrated an impact on intracellular signaling pathways, particularly those involving protein phosphorylation. A notable example is the compound referred to as ACHP (CID 22258733). rsc.orgresearchgate.netnih.govmdpi.com Research indicates that this specific ACHP compound can act as a potent inhibitor of the STAT3 signaling pathway. rsc.orgresearchgate.netmdpi.com

Mechanistic investigations revealed that ACHP (CID 22258733) decreased the viability of non-small cell lung carcinoma cells and inhibited the phosphorylation of STAT3 at the Tyr705 residue. rsc.org Furthermore, this compound demonstrated inhibitory activity on the constitutive activation of upstream protein tyrosine kinases, including JAK1, JAK2, and Src, which are known to phosphorylate STAT3. rsc.org The inhibition of STAT3 phosphorylation by ACHP (CID 22258733) led to decreased nuclear translocation of STAT3 and reduced its DNA binding ability. rsc.org This disruption of the STAT3 signaling cascade ultimately contributed to the induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP and a decline in antiapoptotic proteins. rsc.org This highlights a specific mechanism by which an ACHPA-related compound can influence cellular processes through the modulation of protein phosphorylation and downstream signaling events.

Mechanistic Aspects of ACHPA-Containing Foldamer Folding and Catalysis

ACHPA, particularly the 4-aminocyclohexanecarboxylic acid structure, serves as a valuable building block in the design and synthesis of foldamers – artificial oligomers that adopt stable, ordered conformations. sci-hub.sewisc.educhemrxiv.orgnih.govunipd.itnih.gov The incorporation of cyclic amino acids like ACHPA (often referred to as δ-Ach in the context of δ-amino acids) or 2-aminocyclohexanecarboxylic acid (ACHC) imparts conformational constraints that drive the folding into defined secondary structures. sci-hub.sewisc.educhemrxiv.orgnih.govunipd.itnih.gov

Unraveling Structure-Function Relationships in Foldamer Systems

The relationship between the primary sequence of a foldamer (the order of amino acid building blocks) and its resulting three-dimensional structure is a central theme in foldamer research. The rigid cyclic structure of ACHPA and its stereochemistry play a critical role in directing the folding pathway and stabilizing specific helical conformations. sci-hub.sewisc.educhemrxiv.orgnih.govunipd.itnih.gov

Studies on foldamers incorporating ACHPA or related cyclic β- and δ-amino acids have revealed the formation of various helical structures, including 14-helices, 12/10-helices, 11/9-helices, and unusual 13/11-helices, depending on the specific amino acid isomers used and their arrangement within the sequence. sci-hub.sewisc.educhemrxiv.orgnih.govunipd.itnih.gov These structures are stabilized by a network of intramolecular hydrogen bonds and other non-covalent interactions, such as hydrophobic interactions involving the cyclohexyl rings. slideshare.net X-ray crystallography and NMR spectroscopy are key techniques used to determine the precise folded structures. slideshare.netchemrxiv.orgnih.gov

The defined structures of foldamers make them attractive scaffolds for presenting functional groups in a precise spatial arrangement, mimicking the active sites of enzymes. nih.gov By strategically placing catalytic residues within the foldamer sequence, researchers can create artificial catalysts. The function of these catalytic foldamers is directly linked to their stable, pre-organized structure, demonstrating clear structure-function relationships. nih.gov For example, foldamers incorporating catalytic groups have been shown to accelerate reactions like the retro-aldol reaction, with their catalytic efficiency dependent on the foldamer's ability to properly orient the functional groups. nih.gov

Principles of Stereochemical Control in Foldamer-Catalyzed Reactions

Stereochemistry is a fundamental principle governing the structure and function of biological molecules, and it is equally crucial in the design of functional foldamers. The chirality of the amino acid building blocks, including the stereoisomers of ACHPA, dictates the screw sense (handedness) of the resulting helical foldamer. wisc.edunih.gov

This controlled helical chirality provides a powerful handle for inducing asymmetry in chemical reactions. Foldamer catalysts can achieve stereochemical control in catalyzed reactions by providing a chiral environment around the reactive site. nih.gov The well-defined three-dimensional structure of the chiral foldamer can selectively stabilize the transition state leading to one enantiomeric product over the other, resulting in asymmetric induction. slideshare.net

Research has demonstrated that ACHPA-containing or related cyclic amino acid-based foldamers can act as asymmetric catalysts. For instance, foldamers have been designed to catalyze reactions like the retro-aldol cleavage with measurable enantioselectivity, which is influenced by the stereochemical arrangement within the foldamer scaffold. nih.gov The ability to control the foldamer's conformation and the spatial presentation of catalytic groups through the stereochemistry of building blocks like ACHPA is a key principle in developing new artificial enzymes and understanding the origins of stereoselectivity in biological catalysis. slideshare.net

Structure-Activity Relationship (SAR) Studies for ACHPA-based Ligands and Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity. For ACHPA (4-amino-3-hydroxy-5-cyclohexylpentanoic acid) and its derivatives, including Boc-ACHPA (N-tert-butyloxycarbonyl-ACHPA), SAR investigations have primarily focused on their roles as ligands or inhibitors targeting various biological pathways and enzymes. These studies aim to identify key structural features responsible for potency, selectivity, and binding interactions.

ACHPA is a synthetic amino acid that is often incorporated into peptides or used as a building block in the design of peptidomimetic inhibitors. Its unique structure, featuring a cyclohexyl group, a hydroxyl group, and an amino group, provides multiple points for chemical modification, allowing for extensive SAR exploration. The Boc protecting group, while primarily used in synthesis to protect the amino group, can also influence the molecule's lipophilicity and steric profile, potentially impacting its interaction with biological targets.

Research into ACHPA derivatives has highlighted their activity against targets such as IκB kinase (IKK) and Signal Transducer and Activator of Transcription 3 (STAT3). ACHP, a piperidinyl nicotinonitrile derivative structurally related to ACHPA, has been identified as a potent and selective inhibitor of IKK-β, with an IC₅₀ value of 8.5 nM, and also inhibits IKK-α with an IC₅₀ of 250 nM. p212121.comchemicalbook.com Studies on related chemical scaffolds, such as 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives, have shown that modifications like the substitution of an aminoalkyl group can lead to a marked increase in potency against IKK-β. pharmint.net

Further SAR insights for ACHP come from its interaction with the STAT3 signaling pathway. ACHP has been shown to target STAT3 and inhibit its constitutive activation, particularly in non-small cell lung carcinoma cells. clearsynth.com Molecular docking studies have provided details on the binding pattern of ACHP to the SH2 domain of STAT3, identifying interactions with specific amino acid residues such as Pro471, Ile467, Met470, Trp474, Arg335, Asp570, Ile569, and Asp566. clearsynth.com A hydrogen bond interaction between a threonine residue (Thr515) and the amino group of ACHP has also been observed, suggesting the importance of this functional group for binding to STAT3. clearsynth.com

The incorporation of ACHPA into peptide structures has also been explored in SAR studies. For instance, an inhibitor containing ACHPA demonstrated significantly higher potency against HIV-1 protease compared to analogous compounds without ACHPA. sigmaaldrich.com These studies on ACHPA-containing peptides investigate how the presence and stereochemistry of the ACHPA residue, as well as modifications to flanking amino acids, influence binding affinity and inhibitory activity against the target enzyme.

While detailed, specific SAR data directly correlating structural modifications of this compound to biological activity is not extensively detailed in the immediate search results, the studies on related ACHPA derivatives and the general principles of SAR suggest that alterations to the cyclohexyl ring, the stereochemistry of the hydroxyl and amino groups, and modifications to the carboxylic acid or the Boc protecting group would likely impact its interactions with biological targets. The Boc group itself can influence membrane permeability and in vivo distribution, aspects indirectly related to the observed biological effect in a cellular or organismal context.

The available data on the activity of ACHP against IKK and STAT3 provides a glimpse into the potential potency of compounds featuring the ACHPA core structure.

CompoundTargetIC₅₀ (nM)Notes
ACHPIKK-β8.5Potent and selective inhibitor p212121.comchemicalbook.com
ACHPIKK-α250Inhibits IKK-α p212121.comchemicalbook.com
ACHPIKK3>20000Selective over IKK3 chemicalbook.com
ACHPSyk>20000Selective over Syk chemicalbook.com
ACHPMKK4>20000Selective over MKK4 chemicalbook.com
ACHPSTAT3N/AInhibits phosphorylation of STAT3 clearsynth.com

Note: While IC₅₀ values provide a measure of potency, comprehensive SAR involves evaluating a range of structural analogs.

Further SAR studies on this compound and its derivatives would likely involve systematic modifications to each part of the molecule and evaluation of their effects on target binding affinity, enzyme inhibition kinetics, and cellular pathway modulation. Such studies are crucial for optimizing the therapeutic potential of ACHPA-based compounds.

Advanced Methodologies and Future Research Directions for Boc Achpa and Achpa Based Compounds

Development of Novel Synthetic Strategies for Complex ACHPA Architectures

The synthesis of ACHPA and its derivatives often involves the creation of multiple stereocenters, presenting a significant challenge in organic chemistry. Traditional synthetic routes have provided access to these compounds, but the increasing demand for enantiomerically pure and structurally diverse ACHPA analogues necessitates the development of novel and efficient methodologies. Future research is focused on developing synthetic strategies that allow for greater control over stereochemistry, improved yields, and access to more complex molecular architectures incorporating the ACHPA core.

The development of strategies for synthesizing complex polymeric architectures, while a broader field, offers insights into building intricate molecular scaffolds that could potentially incorporate ACHPA units for novel material properties or biological applications google.comwikipedia.org. Adapting such methods to precisely control the incorporation and stereochemistry of ACHPA within larger structures represents a future synthetic frontier.

Rational Design and De Novo Synthesis of Biologically Active ACHPA Derivatives

The structural features of ACHPA make it a valuable building block for the rational design of peptidomimetics and other biologically active molecules, particularly those targeting proteases dtic.milwiley-vch.de. Rational design approaches involve understanding the interaction of ACHPA-based compounds with their biological targets at a molecular level, often utilizing structural information from techniques like X-ray crystallography and computational modeling to guide the design process. By modifying different parts of the ACHPA structure, researchers can tune binding affinity, selectivity, and pharmacokinetic properties.

Future directions in this area involve the rational design of novel ACHPA derivatives with enhanced potency and specificity for particular enzymes or receptors. This includes the design of conformationally constrained analogues, isosteres, and conjugates with other pharmacologically active moieties. De novo synthesis, in conjunction with rational design, allows for the construction of entirely new molecular entities incorporating the ACHPA framework, not limited by existing synthetic routes or naturally occurring structures google.comnih.gov. This can involve building complex molecular scaffolds from simpler precursors with precise control over the placement and stereochemistry of the ACHPA unit. The application of computational tools for de novo molecular design, predicting binding interactions, and evaluating potential biological activity in silico is becoming increasingly important in this process google.comnih.govyoutube.com.

Interdisciplinary Approaches in Structural Biology and Chemical Biology Research involving ACHPA

Understanding the interaction of ACHPA-based compounds with their biological targets at a high resolution is crucial for rational design and optimization. This necessitates interdisciplinary approaches combining chemical synthesis with techniques from structural biology and chemical biology wikipedia.orgscispace.comwikipedia.org.

Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron Microscopy (Cryo-EM), can provide detailed three-dimensional structures of protein-ACHPA complexes, revealing key binding interactions and conformational changes upon ligand binding. This structural information is invaluable for guiding the design of more potent and selective inhibitors or modulators.

Chemical biology approaches involve using synthetic ACHPA derivatives as tools to probe biological pathways and understand molecular mechanisms. This can include the synthesis of activity-based probes, labeled analogues for imaging studies, or photoaffinity labels to identify and characterize target proteins. Future research will increasingly integrate these techniques to gain a deeper understanding of the biological roles of targets modulated by ACHPA-based compounds and to validate the efficacy of newly designed derivatives in complex biological systems. The use of ACHPA derivatives in the study of enzyme mechanisms, protein-protein interactions, and cellular signaling pathways exemplifies this interdisciplinary approach.

Application of Artificial Intelligence and Machine Learning in ACHPA-Related Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and design, offering powerful tools to accelerate the identification and optimization of novel drug candidates iiitd.edu.innih.govresearchgate.netni.comacs.org. These computational approaches can be applied to various stages of ACHPA-related research.

AI and ML algorithms can be trained on large datasets of chemical structures and biological activity to build predictive models for the activity of new ACHPA derivatives. This can significantly speed up the virtual screening of vast chemical space, identifying promising candidates for synthesis and testing iiitd.edu.inni.com. Furthermore, AI can be used for de novo molecular design, generating novel ACHPA-like structures with desired properties google.comnih.govyoutube.com.

Machine learning models can also be applied to predict pharmacokinetic properties, toxicity, and potential off-target effects of ACHPA-based compounds, helping to prioritize candidates with a higher likelihood of success in preclinical and clinical development. Future research will explore the integration of AI and ML into automated synthesis platforms, enabling the rapid design, synthesis, and testing of ACHPA derivatives in an iterative and data-driven manner. The use of computational design tools is becoming increasingly sophisticated, allowing for the exploration of complex molecular interactions and the prediction of biological outcomes with greater accuracy nih.govnih.govrsc.org.

Exploration of ACHPA as Versatile Chiral Building Blocks for Diverse Organic Syntheses

ACHPA, with its defined stereocenters, serves as a valuable chiral building block in organic synthesis explorationpub.comsolubilityofthings.com. Its incorporation into more complex molecules allows for the introduction of specific stereochemistry, which is often crucial for the biological activity of pharmaceutical compounds.

Future research will continue to explore and expand the utility of ACHPA as a versatile chiral synthon google.comsolubilityofthings.com. This includes developing new synthetic methodologies for coupling ACHPA with other molecular fragments to construct diverse chemical scaffolds. Reactions such as peptide coupling, amide bond formation, and functional group interconversions can be applied to ACHPA to create a wide range of derivatives and conjugates.

Conclusion

Summary of Key Academic Contributions and Scientific Insights from Boc-ACHPA Research

Research involving this compound, or Boc-protected amino acid derivatives with similar structural features like Boc-AHIPA (Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid), has contributed significantly to several academic areas. A key contribution lies in its utility as a building block in peptide synthesis, owing to its ability to form stable peptide bonds. This highlights its importance in the creation of more complex molecular structures for various research purposes.

Furthermore, studies have utilized this compound and its analogs as models for investigating the reactivity of amino acids and the influence of specific functional groups, such as the indole (B1671886) ring, on chemical behavior and biological interactions. This provides fundamental scientific insights into structure-activity relationships.

Research findings also suggest potential biological activities for compounds structurally related to this compound. For instance, studies on similar compounds have explored potential anticancer properties, observing effects like inducing apoptosis in cancer cells and inhibiting arginase activity, which could potentially enhance immune responses against tumors. Neuroprotective effects have also been investigated, suggesting a possible role in reducing oxidative stress and inflammation in models of neurodegenerative diseases. These findings, while often preliminary or conducted on related structures, point towards the potential therapeutic relevance of this class of compounds.

While specific detailed research findings directly on "this compound" in the provided search results are limited, the information on closely related Boc-protected amino acids, particularly Boc-AHIPA, allows for the inference of academic contributions in synthesis, reactivity studies, and preliminary biological activity exploration.

Identification of Remaining Challenges and Critical Knowledge Gaps

Despite the academic contributions, several challenges and knowledge gaps remain in the research surrounding this compound. A primary challenge, applicable to the study of many complex amino acid derivatives, is the difficulty in synthesizing enantiopure forms. kcl.ac.uk Achieving high stereochemical purity is crucial for understanding the precise biological interactions and potential applications of chiral molecules like this compound. While methods for diastereomer separation and purification exist for related compounds, optimizing these for this compound specifically may present challenges.

Another critical knowledge gap pertains to the detailed mechanism of action of this compound in biological systems. While related compounds are being investigated for enzyme interactions and pathway modulation, the specific targets and pathways influenced by this compound itself require further elucidation. nih.gov Understanding these mechanisms is essential for determining its full potential and mitigating any unforeseen effects.

Furthermore, the current body of readily available research appears to have limited detailed research findings specifically published under the name "this compound" in the provided search results. Much of the relevant information is derived from studies on closely related structures. This suggests a potential gap in publicly accessible, dedicated research specifically focused on the unique properties and activities of this compound.

Outlook on Transformative Research Opportunities and Potential Future Applications

The research into this compound and similar Boc-protected amino acids presents several transformative research opportunities and potential future applications. Given its role as a building block in peptide synthesis, future research could explore the incorporation of this compound into novel peptides or peptidomimetics with enhanced stability, targeted delivery, or specific biological activities. mdpi.com This could lead to the development of new therapeutic agents or research tools.

The preliminary findings on potential anticancer and neuroprotective effects of related compounds suggest avenues for future investigation into this compound's pharmacological potential. Further detailed studies are needed to confirm these activities, understand the underlying mechanisms, and explore potential therapeutic applications in these areas.

Moreover, the challenges in synthesizing enantiopure δ-amino acids, a class to which ACHPA belongs, highlight an opportunity for developing more efficient and scalable synthetic methodologies. kcl.ac.uk Advances in this area could facilitate broader research and potential commercial applications of this compound and other δ-amino acid derivatives.

The use of advanced screening technologies could also accelerate the identification of specific biological targets and activities of this compound, overcoming current knowledge gaps. High-throughput screening and high-content screening models could provide valuable data on its interactions with various enzymes and cellular pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.